molecular formula C12H15ClN2O3S B2903616 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one CAS No. 722491-33-0

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one

Cat. No.: B2903616
CAS No.: 722491-33-0
M. Wt: 302.77
InChI Key: TYOQEDJEURTNRB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-10-12(16)14-6-8-15(9-7-14)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOQEDJEURTNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722491-33-0
Record name 1-[4-(benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

. The reaction conditions often include the use of organic solvents and catalysts to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations in Sulfonyl and Aromatic Groups

Table 1: Substituent Comparison
Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Benzenesulfonyl C₁₂H₁₅ClN₂O₃S 302.78 High CCS values (e.g., [M+H]+: 164.5 Ų)
1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one 4-Acetylbenzenesulfonyl C₁₄H₁₇ClN₂O₄S 344.81 High-purity API intermediate (NLT 97%)
1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one 3-Chlorobenzoyl + diphenylethanone C₂₅H₂₂ClN₂O₂ 420.91 Structural complexity for receptor binding studies
2-Chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one Benzodioxepine sulfonyl C₁₅H₁₉ClN₂O₅S 374.84 Potential CNS activity due to benzodioxepine moiety

Key Observations :

  • Sulfonyl vs. Carbonyl Groups : The benzenesulfonyl group (target compound) enhances polarity and hydrogen-bonding capacity compared to benzoyl derivatives (e.g., ).

Functional Group Variations on the Piperazine Core

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (UDO) and chloro substituents enhance metabolic stability and target affinity .
  • Heterocyclic Additions : Triazole or pyridine moieties () expand interaction with enzymes or receptors through π-π stacking or hydrogen bonding.

Key Observations :

  • Synthetic Efficiency : Urea derivatives () exhibit high yields (85–89%), suggesting robust synthetic routes.
  • Purity : The acetylbenzenesulfonyl analog () is synthesized at ≥97% purity, critical for pharmaceutical applications.

Biological Activity

1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one (CAS No. 722491-33-0) is a chemical compound with the molecular formula C12H15ClN2O3S and a molecular weight of 302.78 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C12H15ClN2O3S
  • Molecular Weight: 302.78 g/mol

Functional Groups:

  • The compound contains a piperazine ring, a chloro group, and a benzenesulfonyl moiety, which contribute to its biological activities and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, which may influence cellular signaling pathways and biological responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

Case Study:
In a study examining HDAC inhibitors, compounds related to the piperazine class were found to selectively inhibit HDAC6 with an IC50 ranging from 0.1 to 1.0 μM, while showing less activity against HDAC1 (IC50 = 0.9–6 μM). This selectivity suggests potential therapeutic applications in cancer treatment, particularly for lung cancer cells compared to normal cells .

Neuropharmacological Effects

The piperazine structure is often associated with neuropharmacological activity. Compounds containing this moiety have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Research Findings:
In vitro studies have shown that derivatives can modulate serotonin receptor activity, potentially influencing mood and anxiety disorders. The interaction with these receptors may lead to anxiolytic or antidepressant effects, making it a candidate for further exploration in neuropharmacology.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-chloropropan-1-oneSimilar structure with propan groupPotentially similar neuropharmacological effects
N-substituted piperazine derivativesVarious substitutions on piperazineDiverse biological activities depending on substitution pattern

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